Product packaging for 2-[4-(Phenylamino)phenoxy]acetic acid(Cat. No.:CAS No. 643753-17-7)

2-[4-(Phenylamino)phenoxy]acetic acid

Cat. No.: B3276581
CAS No.: 643753-17-7
M. Wt: 243.26 g/mol
InChI Key: VBJDXERSMNNCTA-UHFFFAOYSA-N
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Description

Background on the Phenoxyacetic Acid Scaffold in Contemporary Chemical Research

The phenoxyacetic acid scaffold is a core structure in a multitude of compounds investigated in contemporary chemical and pharmaceutical research. nih.gov This structural motif, consisting of a phenyl ring linked to an acetic acid group through an ether bond, is recognized for its role in a variety of biologically active agents. nih.gov Its derivatives have been explored for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.com

The versatility of the phenoxyacetic acid scaffold lies in the fact that the phenyl ring can be readily modified with various substituents, allowing for the fine-tuning of the molecule's physicochemical and biological properties. This has made it a valuable template in drug discovery and development. For instance, researchers have synthesized and evaluated novel phenoxyacetic acid derivatives as selective COX-2 inhibitors, which are a class of anti-inflammatory agents. nih.govmdpi.comresearchgate.net

Significance of the Phenylamino (B1219803) Moiety in Structurally Related Bioactive Compounds

The inclusion of a phenylamino moiety—a phenyl group attached to an amino group—into a molecular structure can have profound effects on its bioactivity. This functional group is a key feature in numerous compounds that exhibit significant biological effects. For example, the phenylamino group is a critical component in certain classes of kinase inhibitors used in cancer therapy, where it often participates in crucial hydrogen bonding interactions with the target protein.

In a different context, derivatives of 2-phenylamino-4-phenoxyquinoline have been designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov In these molecules, the phenylamino group plays a significant role in the binding of the compound to the enzyme's active site. nih.gov The cytotoxic effects of some of these derivatives against various cancer cell lines have also been noted, highlighting the broad potential of the phenylamino pharmacophore in medicinal chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO3 B3276581 2-[4-(Phenylamino)phenoxy]acetic acid CAS No. 643753-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-anilinophenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(17)10-18-13-8-6-12(7-9-13)15-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJDXERSMNNCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643753-17-7
Record name 2-[4-(phenylamino)phenoxy]acetic acid
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Synthetic Methodologies and Chemical Transformations of 2 4 Phenylamino Phenoxy Acetic Acid

Established Synthetic Routes for the Core 2-[4-(Phenylamino)phenoxy]acetic Acid Structure

The construction of the fundamental this compound scaffold can be achieved through several established synthetic pathways. These methods are often reliable and have been subject to various optimizations to improve efficiency and yield.

The most common and long-standing method for synthesizing phenoxyacetic acids involves the Williamson ether synthesis. This reaction typically includes the deprotonation of a phenol followed by nucleophilic substitution with a haloacetic acid derivative. nih.govwikipedia.org

The general synthesis proceeds as follows:

Formation of the Phenolate: 4-(Phenylamino)phenol is treated with a strong base, such as sodium hydroxide (NaOH), to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenolate.

Nucleophilic Substitution: The resulting phenolate anion then acts as a nucleophile, attacking the electrophilic carbon of a haloacetate, typically sodium chloroacetate. This reaction displaces the chloride ion and forms the ether linkage. wikipedia.org

Acidification: The reaction mixture is then acidified with a strong acid, like hydrochloric acid (HCl), to protonate the carboxylate salt, yielding the final this compound product.

Optimizations of this conventional method often focus on reaction conditions such as temperature, solvent, and the choice of base to maximize the yield and purity of the product. For instance, heating the reaction mixture on a water bath can drive the reaction to completion. The extraction and purification process is also crucial, often involving washing with diethyl ether and recrystallization from a suitable solvent like ethanol to obtain the pure compound.

In line with the principles of green chemistry, which aim to reduce waste and energy consumption, modern synthetic methods have been applied to the synthesis of phenoxyacetic acid derivatives. wjpmr.comnih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a particularly effective green alternative to conventional heating. scispace.com

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. anton-paar.com This technique offers several advantages over traditional refluxing methods:

Reduced Reaction Times: Reactions that might take several hours using conventional heating can often be completed in a matter of minutes under microwave irradiation. anton-paar.comfarmaciajournal.com

Increased Yields: The rapid heating can minimize the formation of byproducts, often resulting in higher product yields. anton-paar.comnih.gov

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods. element-msc.ru

Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed without a solvent, further enhancing their environmental friendliness. farmaciajournal.com

A comparative study on the synthesis of structurally related 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives demonstrated the significant advantages of microwave synthesis over conventional methods. farmaciajournal.com

MethodReaction TimeYield (%)Conditions
Conventional Synthesis (Reflux)Several Hours42%Aqueous medium, reflux
Microwave-Assisted Synthesis6 minutes85%Solvent-free, catalyst-free

Data adapted from a study on structurally similar phenoxyacetic acid derivatives. farmaciajournal.com

Advanced Strategies for Derivatization and Analogue Synthesis

The this compound scaffold serves as a versatile template for the synthesis of a wide range of analogues. Derivatization can be targeted at three main positions: the acetic acid moiety, the phenylamino (B1219803) group, and the phenoxy ring system.

The carboxylic acid group is a highly reactive functional group that allows for numerous chemical transformations. gcms.cz Common modifications include the formation of esters, amides, and hydrazones.

Esterification: The carboxylic acid can be converted into an ester by reacting it with an alcohol under acidic conditions or by using activating agents. One method employs phosphonitrilic chloride (PNT) and N-methyl morpholine (NMM) in chloroform to activate the phenoxyacetic acid, which then readily reacts with various phenols to form the corresponding esters in good yields.

Amide Formation: Amides can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction. nih.gov These methods have been used to prepare series of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids. researchgate.net

Hydrazone Synthesis: The acetic acid moiety can be converted to an acid chloride or an ester, which is then reacted with hydrazine to form a hydrazide. This hydrazide intermediate can subsequently be reacted with aldehydes or ketones to produce a variety of hydrazone derivatives. mdpi.com For example, phenoxyacetic acid derivatives have been reacted with benzohydrazides in refluxing ethanol with a catalytic amount of acetic acid to synthesize target hydrazone compounds. mdpi.com

Modifications to the phenylamino group can be achieved either by starting with a substituted aniline during the initial synthesis or by performing electrophilic substitution reactions on the pre-formed core structure. The reactivity of the aniline ring allows for substitutions such as halogenation, nitration, and acylation. The nitrogen atom of the amino group can also be modified, for instance, through N-acylation or N-alkylation. The synthesis of (2S, 4S)-4-phenylamino-5-oxoproline derivatives has been described using N-Ts (tosyl) and N-Boc (tert-butyloxycarbonyl) protected phenylamino groups, showcasing modifications at the amine nitrogen. nih.gov Such substitutions can significantly alter the electronic and steric properties of the molecule.

The phenoxy ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The nature and position of these substituents can have a profound impact on the molecule's properties.

Research on substituted (2-phenoxyphenyl)acetic acids has shown that introducing halogen atoms, such as chlorine, onto the phenoxy ring can enhance biological activity. nih.gov Similarly, a study on novel phenoxyacetic acid derivatives found that incorporating a bromine atom at position 4 of the phenoxy ring resulted in heightened inhibitory efficacy against certain enzymes. mdpi.com This highlights the importance of targeted substitutions on this ring system for tuning the molecule's characteristics.

Modification SiteReaction TypeResulting Functional Group/DerivativeExample Reagents
Acetic Acid MoietyEsterificationEster (-COOR)Alcohols, Phosphonitrilic chloride
Acetic Acid MoietyAmidationAmide (-CONR₂)Amines, EDC/DCC coupling agents nih.gov
Acetic Acid MoietyHydrazone FormationHydrazone (-CONH-N=CR₂)Hydrazine, Aldehydes/Ketones mdpi.com
Phenylamino GroupN-Protection/AcylationN-Tosyl, N-Boc, N-AcylTsCl, Boc₂O, Acyl chlorides
Phenylamino GroupAromatic SubstitutionHalogenated, Nitrated derivativesBr₂, HNO₃/H₂SO₄
Phenoxy Ring SystemAromatic SubstitutionHalogenated derivatives (e.g., Bromo, Chloro)Br₂, Cl₂ mdpi.comnih.gov

Design and Synthesis of Heterocyclic Fusions and Hybrid Scaffolds

The core structure of this compound serves as a versatile template for the design and synthesis of more complex molecular architectures, including heterocyclic fusions and hybrid scaffolds. These modifications are pursued to explore and modulate the compound's chemical properties by introducing rigid, three-dimensional heterocyclic systems. The functional groups of the parent molecule—the carboxylic acid, the secondary amine, and the aromatic rings—provide reactive handles for a variety of chemical transformations.

One major strategy involves utilizing the carboxylic acid moiety. By converting the acid to a more reactive intermediate, such as an acid hydrazide, it becomes a precursor for various five-membered heterocycles. For instance, cyclization of the acid hydrazide is a common route to synthesize 1,3,4-oxadiazole rings. jchemrev.comijpsm.com This transformation can be achieved by reacting the hydrazide with reagents like carbon disulfide or by oxidative cyclization of N-acyl hydrazones. jchemrev.com

Another approach focuses on the secondary amine of the phenylamino group. This amine can participate in condensation and cyclization reactions to form fused heterocyclic systems. For example, derivatives of this scaffold can be used in reactions like the Combes or Doebner-von Miller synthesis to construct quinoline (B57606) rings, a privileged scaffold in medicinal chemistry. iipseries.org

Furthermore, the acetic acid side chain can be elaborated to incorporate heterocyclic moieties. A prominent example is the synthesis of thiazolidin-4-one derivatives. This typically involves a multi-step sequence starting with the conversion of the carboxylic acid to a hydrazide, which is then reacted with an aldehyde to form a Schiff base. Subsequent cyclocondensation with thioglycolic acid (mercaptoacetic acid) yields the N-substituted 2-aryl-4-oxothiazolidin-3-yl acetamide structure. nih.govnih.govchemmethod.com This method allows for the introduction of diverse substituents on the thiazolidinone ring.

A novel series of pyrimidine derivatives has also been synthesized from substituted phenoxy acetic acid precursors. researchgate.net The general synthesis starts with a base-catalyzed Claisen-Schmidt condensation of a (4-acetylphenoxy)acetic acid with a substituted benzaldehyde to form a chalcone. This chalcone intermediate then undergoes cyclization with guanidine nitrate to yield the 2-aminopyrimidine ring fused to the phenoxyacetic acid backbone. researchgate.net

These synthetic strategies enable the creation of a diverse library of compounds where the this compound core is integrated with various heterocyclic systems, significantly expanding its structural and chemical diversity.

Table 1: Synthetic Approaches to Heterocyclic Derivatives of this compound

Heterocyclic Ring Key Precursor from Core Structure Key Reagents General Reaction Type
1,3,4-Oxadiazole 2-[4-(Phenylamino)phenoxy]acetohydrazide Carbon Disulfide (CS2) or Phosphorous Oxychloride (POCl3) with aromatic acids Cyclocondensation
Thiazolidin-4-one Schiff base of 2-[4-(Phenylamino)phenoxy]acetohydrazide Mercaptoacetic acid (Thioglycolic acid), ZnCl2 Cyclocondensation
Pyrimidine Chalcone derived from (4-acetyl-2-substituted phenoxy)acetic acid Guanidine nitrate, base Cyclocondensation
Quinoline Substituted aniline moiety α,β-Unsaturated carbonyl compounds, acid catalyst Doebner-von Miller reaction

Retrosynthetic Analysis in the Design of this compound Derivatives

Retrosynthetic analysis is a powerful strategy for devising logical and efficient synthetic routes to target molecules, such as derivatives of this compound. umi.ac.id This process involves mentally deconstructing the target molecule into simpler, commercially available precursors by disconnecting key chemical bonds. umi.ac.id For the this compound scaffold, two primary disconnection strategies are evident, focusing on the diaryl ether and diarylamine linkages.

Strategy 1: Disconnection of the Ether Linkage (C-O Bond)

The most common and straightforward retrosynthetic approach involves the disconnection of the ether bond. This is based on the well-established Williamson ether synthesis as the corresponding forward reaction.

Disconnection: The bond between the phenoxy oxygen and the methylene carbon of the acetic acid group is disconnected.

Synthons: This disconnection generates a phenoxide anion synthon and a carboxymethyl cation synthon.

Synthetic Equivalents: The practical starting materials, or synthetic equivalents, for these synthons are 4-(phenylamino)phenol and a haloacetic acid derivative, such as ethyl chloroacetate or ethyl bromoacetate.

Forward Synthesis: In the forward direction, 4-(phenylamino)phenol is treated with a base (e.g., potassium carbonate) to form the phenoxide, which then acts as a nucleophile, displacing the halide from the haloacetate via an SN2 reaction. A final hydrolysis step of the resulting ester yields the target carboxylic acid.

Strategy 2: Disconnection of the Amine Linkage (C-N Bond)

An alternative strategy involves the disconnection of the carbon-nitrogen bond of the diarylamine. This approach relies on modern cross-coupling reactions for its forward synthesis.

Disconnection: The bond between the amine nitrogen and one of the aromatic rings is disconnected. For instance, the bond between the nitrogen and the phenoxy-substituted ring can be broken.

Synthons: This leads to an aniline synthon and a 4-phenoxyphenol cation synthon (or a halo-substituted 4-phenoxyphenol).

Synthetic Equivalents: The corresponding synthetic equivalents are aniline and an activated derivative of 2-(4-hydroxyphenoxy)acetic acid, such as 2-(4-bromophenoxy)acetic acid.

Forward Synthesis: The forward reaction is typically a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. researchgate.net This reaction couples the aniline with the aryl bromide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Comparing the two strategies, the Williamson ether synthesis route is often preferred due to its use of simpler, less expensive reagents and catalysts. However, the Buchwald-Hartwig amination offers greater flexibility for creating a diverse range of substituted derivatives, as a wide variety of anilines and aryl halides are commercially available or readily synthesized. The choice of strategy ultimately depends on the availability of starting materials and the specific derivatives being targeted.

Table 2: Retrosynthetic Strategies for this compound

Strategy Bond Disconnection Key Forward Reaction Starting Materials
Ether Synthesis Aryl-O CH2COOH Williamson Ether Synthesis 4-(Phenylamino)phenol + Ethyl chloroacetate
Amine Synthesis Aryl NH-Aryl Buchwald-Hartwig Amination 2-(4-Bromophenoxy)acetic acid + Aniline

Computational and Theoretical Investigations of 2 4 Phenylamino Phenoxy Acetic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, reactivity, and conformational preferences of 2-[4-(Phenylamino)phenoxy]acetic acid. nii.ac.jp DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, are commonly employed to optimize the molecular geometry and compute fundamental vibrational frequencies. researchgate.netnih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net For instance, in a related compound, 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO-LUMO energies were found to be -6.2056 eV and -1.2901 eV, respectively, indicating the potential for charge transfer within the molecule. researchgate.netnih.govnih.gov

Natural Bond Orbital (NBO) analysis is another valuable technique used to understand intramolecular interactions, charge delocalization, and the stability of the molecule. researchgate.netnih.gov Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify the electrophilic and nucleophilic sites, offering a visual representation of the charge distribution and potential reactive centers. researchgate.netresearchgate.netnih.gov

Conformational analysis through quantum chemical calculations helps in determining the most stable three-dimensional arrangement of the atoms. For the carboxylic acid group, it is generally accepted that the syn conformation is energetically preferred over the anti conformation due to factors like intramolecular hydrogen bonding. nih.govchemrxiv.org However, the presence of solvent can influence this preference. chemrxiv.org

Table 1: Key Parameters from Quantum Chemical Calculations

Parameter Significance Typical Method of Calculation
Optimized Molecular Geometry Provides the most stable 3D structure, including bond lengths and angles. DFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO Energy Gap Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. DFT
Natural Bond Orbital (NBO) Analysis Explains charge transfer and intramolecular interactions contributing to stability. NBO analysis within a DFT framework
Molecular Electrostatic Potential (MEP) Maps electron density to identify sites for electrophilic and nucleophilic attack. Calculated from the optimized wave function
Conformational Energy Determines the relative stability of different spatial arrangements (conformers) of the molecule. DFT calculations on various conformers

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in predicting the binding affinity and mode of interaction of this compound with various biological targets. researchgate.net The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data from sources like the Protein Data Bank. mdpi.com

Docking simulations can reveal crucial information about the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the active site of the target. nih.gov For example, derivatives of 2-phenylamino-4-phenoxy-quinoline have been shown to bind to the active site of HIV-1 reverse transcriptase, with hydrogen bonding to key residues like Lys101. mdpi.com Similarly, phenoxyacetic acid derivatives have been docked into the active site of the COX-2 enzyme to understand their anti-inflammatory potential. mdpi.comsemanticscholar.org

The results of molecular docking are often expressed as a docking score, which estimates the binding energy. A lower docking score generally indicates a more favorable binding interaction. researchgate.netsemanticscholar.org These studies are critical for structure-based drug design, allowing for the rational optimization of lead compounds to improve their binding affinity and selectivity. nih.gov

Table 2: Example of Molecular Docking Results for a Phenyl Acetic Acid Derivative

Target Protein Key Interacting Residues Type of Interaction Docking Score (kcal/mol)
Pim-1 Kinase Not Specified Polar Interactions Not Specified
Urease TYR544, ALA284 Hydrogen Bonding, Pi-Pi Stacking -8.5250 (for 4-propyl-PAA)
DNA Not Specified Intercalation, Polar Interactions -7.809 (for 3-chloro-PAA)

Note: The data in this table is illustrative and based on studies of phenyl acetic acid (PAA) derivatives, not this compound itself. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations to Understand Flexibility and Binding

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational flexibility of this compound is crucial as it dictates how the molecule can adapt its shape to fit into a binding site. ethz.ch

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of a molecule over time. dntb.gov.ua By simulating the motion of atoms and molecules, MD can explore the different conformations that are accessible under specific conditions (e.g., in a solvent or bound to a protein). chemrxiv.orgescholarship.org These simulations are governed by a force field, which is a set of parameters that describe the potential energy of the system. dntb.gov.ua

In the context of ligand-target interactions, MD simulations can be used to assess the stability of a docked complex. frontiersin.orgnih.gov By running simulations of the ligand-protein complex, researchers can observe how the ligand's conformation and its interactions with the protein evolve over time. This provides a more realistic picture of the binding event than the static view offered by molecular docking. chemrxiv.orgcardiff.ac.uk MD simulations can also be used to calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores. dntb.gov.ua For the carboxylic acid moiety, MD simulations can reveal the preferred conformation (syn or anti) in a solvated environment, which can be critical for its interaction with a target. chemrxiv.orgescholarship.org

Structure Activity Relationship Sar Studies of 2 4 Phenylamino Phenoxy Acetic Acid Analogues

Elucidation of the Impact of Substituent Electronic and Steric Properties on Biological Activity

Research into a variety of related chemical scaffolds has demonstrated that the introduction of specific substituents can dramatically alter biological outcomes. For instance, in studies of compounds with a 2-phenylaminophenylacetic acid backbone, a scaffold related to diclofenac, the addition of different alkyl and halogen substituents has been shown to have a pronounced effect on cytotoxicity in liver cell lines. nih.gov It was observed that the most lipophilic and brominated compound in one study was the most cytotoxic, highlighting the impact of both lipophilicity and the nature of the halogen. nih.gov

The electronic properties of substituents, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), are critical. mdpi.com In a study on PAK4 inhibitors with a different core but demonstrating similar principles, it was found that for EWGs, as the size of the halogen atom decreased and electronegativity increased, the biological activity (IC50) varied significantly. mdpi.com Conversely, the presence of an EDG resulted in inactivity. mdpi.com This suggests that the electronic nature of the substituent directly modulates the interaction with the target protein.

Further investigation into thromboxane (B8750289) A2 (TXA2) receptor antagonists, which share a phenoxyacetic acid moiety, revealed that hydrophobic and electron-withdrawing groups on the benzene (B151609) ring of the phenoxyacetic acid part enhance activity. nih.gov This indicates that for certain biological targets, reducing electron density on this part of the molecule is favorable.

A study on phenoxyacetic acid derivatives as selective COX-2 inhibitors found that incorporating a bromine atom at position 4 of the phenoxy ring led to a marked increase in inhibitory activity compared to their non-brominated counterparts. mdpi.com Specifically, compounds with a bromine substitution showed significantly lower IC50 values. mdpi.com For example, within one series, the IC50 dropped from 0.97 µM in the unsubstituted version to 0.08 µM in the brominated analogue. mdpi.com This again underscores the positive impact of specific halogen substitutions.

The position of the substituent is also a critical factor. In the development of HIV-1 non-nucleoside reverse transcriptase inhibitors based on a 2-phenylamino-4-phenoxyquinoline scaffold, the placement of substituents on both the phenylamino (B1219803) and phenoxy portions was found to be important for inhibitory activity. mdpi.comnih.gov

Table 1: Impact of Substituents on COX-2 Inhibition for a Series of Phenoxyacetic Acid Derivatives

Compound ID Substitution on Phenoxy Ring Substitution on Phenyl Ring COX-2 IC50 (µM)
5a H H 0.97
5b H p-CH3 0.37
5c H p-Cl 0.13
5d 4-Br H 0.08
5e 4-Br p-CH3 0.07
5f 4-Br p-Cl 0.06

Data sourced from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. mdpi.com

Analysis of the Role of Core Scaffold Modifications on Biological Potency and Selectivity

One approach to scaffold modification involves replacing the ether linkage (-O-) between the two phenyl rings. In a study of compounds structurally analogous to fenclofenac, the oxygen bridge was replaced with an amino group (NH), a sulfur atom (S), or a sulfoxide (B87167) group (SO). nih.gov Despite the NH-bridged compound having a close structural resemblance to the potent anti-inflammatory drug diclofenac, it exhibited low activity. nih.gov Similarly, the sulfur- and sulfoxide-bridged analogues did not achieve the high potencies of their oxygen-linked counterparts, indicating that the ether linkage is a critical component for the activity of this particular class of compounds. nih.gov

Another strategy involves altering the heterocyclic core. In the pursuit of potent HIV-1 non-nucleoside reverse transcriptase inhibitors, researchers designed derivatives based on a 2-phenylamino-4-phenoxyquinoline structure. mdpi.comnih.gov This study highlighted that the quinoline (B57606) core itself, along with the specific placement of the phenylamino and phenoxy groups at the 2- and 4-positions, respectively, is crucial for activity. mdpi.comnih.gov The pyridinylamino substituent on the phenylamino side chain was also identified as playing a significant role in the inhibitory action. mdpi.comnih.gov

The substitution pattern on the core structure can also have a profound impact on activity and selectivity. In a series of 2-phenoxybenzamides developed as antiplasmodial agents, moving a tert-butyl-piperazine-1-carboxylate substituent from the ortho to the meta or para position on the anilino part of the molecule significantly changed the activity. mdpi.com The para-substituted analogue demonstrated the highest activity and selectivity against Plasmodium falciparum. mdpi.com This demonstrates that even the spatial arrangement of substituents on the core scaffold is a critical determinant of biological potency.

In the context of COX inhibitors, the core 2-phenylaminophenylacetic acid structure is a well-established pharmacophore. nih.gov Research on lumiracoxib (B1675440) derivatives has shown that the presence of a methyl group on the phenylacetic acid ring is a requirement for COX-2 selectivity. researchgate.net This highlights how a seemingly minor modification to the core scaffold can dramatically influence selectivity for different enzyme isoforms. Furthermore, a study on phenoxyacetic acid derivatives as COX-2 inhibitors showed that the core structure, which combines a fenamate motif with a phenoxy acetic acid moiety, is key to their selective action. researchgate.net

Table 2: Effect of Core Scaffold and Substituent Position on Antiplasmodial Activity

Compound Series Substituent Position on Anilino Ring P. falciparum NF54 IC50 (µM) Selectivity Index (S.I.)
N-Boc piperazinyl meta 3.297 37.58
N-Boc piperazinyl para 0.2690 461.0
N-pivaloyl meta 3.174 24.61
N-pivaloyl para 0.5795 171.8

Data adapted from a study on 2-phenoxybenzamides. mdpi.com

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govlongdom.org These models are invaluable in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts, and providing insights into the mechanism of action. nih.govnih.gov

The development of a QSAR model begins with the creation of a dataset of compounds with known biological activities. longdom.org For each compound, a set of numerical values known as molecular descriptors are calculated. longdom.orgnih.gov These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters. researchgate.netmdpi.com The dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. longdom.org

Various statistical methods, from multiple linear regression to more advanced machine learning algorithms, are employed to generate a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.govresearchgate.net The goal is to create a model that can accurately predict the activity of compounds not included in the training set. longdom.org

A QSAR study was conducted on 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids, which are thromboxane A2 (TXA2) receptor antagonists. nih.gov This analysis, using the Hansch-Fujita method, successfully quantified the effects of different substituents. nih.gov The resulting QSAR equation showed a positive correlation between activity and the hydrophobicity (π) and electron-withdrawing nature (σ) of the substituent at the para-position of the phenylsulfonyl moiety. nih.gov This model indicated that introducing a hydrophobic and electron-withdrawing group on the benzene ring of the phenoxyacetic acid part enhances activity, providing clear guidance for the design of more potent analogues. nih.gov

QSAR models are not only predictive but also descriptive. They can help identify which structural features are most important for a compound's activity. mdpi.com This information allows medicinal chemists to understand the key interactions between the drug and its target, facilitating the rational design of new molecules with improved potency and selectivity. nih.gov The application of QSAR can significantly reduce the time and cost associated with drug development by focusing resources on the most promising candidates and avoiding unnecessary synthesis and animal testing. nih.gov

Mechanistic Elucidation of Biological Activities of 2 4 Phenylamino Phenoxy Acetic Acid Derivatives

Enzyme Inhibition Studies

Derivatives of 2-[4-(phenylamino)phenoxy]acetic acid have been evaluated for their inhibitory effects on several key enzymes implicated in a range of physiological and pathological processes. The following subsections provide a detailed analysis of these enzyme inhibition studies.

Derivatives of phenoxyacetic acid have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. nih.gov Specifically, certain newly synthesized phenoxyacetic acid derivatives have demonstrated significant selective inhibition of COX-2. mdpi.com

In vitro assays have shown that these compounds can exhibit moderate to potent inhibitory effects against the COX-2 isozyme, with some derivatives displaying IC₅₀ values in the range of 0.06 to 0.09 μM. mdpi.com For comparison, the IC₅₀ of the well-known COX-2 inhibitor celecoxib is 0.05 μM. nih.gov In terms of COX-1 inhibition, these compounds generally show mild to moderate effects, with IC₅₀ values ranging from 4.07 to 14.5 μM. mdpi.com This indicates a favorable selectivity profile for COX-2 over COX-1. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1)/IC₅₀ (COX-2), for some of these derivatives has been found to be in the range of 111.53–133.34, compared to celecoxib's SI of 298.6. nih.gov

The kinetic behavior of non-steroidal anti-inflammatory drugs (NSAIDs) can be complex and varies for each isoform. nih.gov NSAIDs exhibit different modes of COX inhibition, including competitive, time-dependent weak binding, time-dependent tight binding, and covalent inhibition. nih.gov For instance, celecoxib demonstrates classic competitive kinetics on COX-1 with a Kᵢ value between 10-16 μM. nih.gov Its interaction with COX-2 is initially competitive (Kᵢ = 11-15 μM) but is followed by a time-dependent interaction that leads to potent inhibition, characterized by an inactivation kinetic constant (kᵢₙₐ꜀ₜ) of 0.03-0.5 s⁻¹. nih.gov

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI)
Phenoxyacetic Acid Derivative 110.50.08131.25
Phenoxyacetic Acid Derivative 212.80.09142.22
Celecoxib (Reference)14.930.05298.6

A class of compounds structurally related to this compound, the 2-(phenylamino)aceto-hydrazides, have been identified as potent inhibitors of eosinophil peroxidase (EPO). nih.gov EPO is an enzyme released by eosinophils and is implicated in the pathology of various inflammatory and neurodegenerative diseases. nih.gov Certain derivatives of 2-(phenylamino)aceto-hydrazide have exhibited IC₅₀ values as low as 10 nM. nih.gov

The inhibitory capacity of these compounds against EPO-mediated bromination is influenced by the functional groups at the 2-position. nih.gov Studies have shown that 2-aminoaceto-hydrazide derivatives are among the most active inhibitors, followed by their acetic acid counterparts. nih.gov

Compound TypeRelative Inhibition Capacity
2-Aminoaceto-hydrazidesHigh
Acetic Acid DerivativesModerate
2-Thioaceto-hydrazidesLow
(2-Phenoxy)aceto-hydrazidesLow

The initiation of the blood coagulation cascade primarily occurs through the binding of Factor VIIa (FVIIa) to tissue factor (TF). acs.org This complex formation is a critical step in hemostasis and thrombosis. While various strategies have been explored to inhibit the TF-FVIIa complex, including active site inhibitors and antibodies, there is no specific information available in the reviewed literature regarding the direct inhibition of Factor VIIa by this compound or its derivatives. acs.orgresearchgate.net

While direct studies on this compound are limited, derivatives containing the phenylamino-phenoxy moiety within a quinoline (B57606) scaffold have been investigated as inhibitors of HIV-1 Reverse Transcriptase (RT). These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the enzyme, distinct from the active site. youtube.comnih.gov This binding induces conformational changes that inhibit the enzyme's function. nih.gov

The NNRTI binding pocket is a hydrophobic pocket located in the p66 subunit of the HIV-1 RT heterodimer. youtube.com The binding of NNRTIs in this pocket allosterically disrupts the catalytic activity of the enzyme. nih.gov Kinetic analyses of other novel non-competitive inhibitors have shown they can interfere with the formation of the RT-DNA complex by reducing the enzyme's affinity for the nucleic acid template. mdpi.com

Computational studies have explored the interaction of compounds containing the phenylamino-phenoxy moiety with the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.govnih.gov The active site of Mpro is characterized by distinct pockets (S1, S2, S4, and S1') that accommodate the substrate. mdpi.com

Molecular docking simulations have been used to predict the binding modes and energies of potential inhibitors. These studies aim to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the Mpro active site. mdpi.com For instance, key interactions with residues such as His41, Gly143, and Glu166 have been identified as important for the binding of peptide-like inhibitors. mdpi.com While specific interaction data for this compound is not detailed, the general principles of Mpro inhibition involve blocking the active site to prevent the processing of viral polyproteins. nih.govmdpi.com

Receptor Modulation and Allosteric Regulation

Esters of 2-(phenylamino)alkanoic acids have been identified as presynaptic cholinergic modulators. nih.gov These compounds have been shown to increase the release of acetylcholine (ACh) at central muscarinic synapses. nih.gov The mechanism of action is believed to involve both auto- and heteroreceptors that control the release of ACh. nih.gov This suggests that these derivatives may act as allosteric modulators, binding to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand, thereby influencing the receptor's function. nih.gov Allosteric modulators can enhance (positive allosteric modulators, PAMs) or decrease (negative allosteric modulators, NAMs) the affinity and/or efficacy of the primary ligand.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism/Antagonism Mechanisms

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that play pivotal roles in regulating lipid metabolism, inflammation, and cellular proliferation. nih.gov They function by forming heterodimers with retinoid X receptors (RXRs) and binding to specific DNA sequences known as PPAR responsive elements (PPREs) in the promoter regions of target genes. nih.gov The three main subtypes are PPARα, PPARβ/δ, and PPARγ. nih.gov Derivatives of phenoxyacetic acid have been identified as modulators of PPAR activity, often acting as partial agonists with subtype selectivity. nih.govfrontiersin.org

A series of chiral phenoxyacetic acid analogues has been shown to act as PPARγ partial agonists. nih.gov In colorectal cancer (CRC) cells, these compounds inhibit cell proliferation by inducing cell cycle arrest, a process mediated by the upregulation of the cyclin-dependent kinase inhibitor p21waf1/cip1. nih.gov Furthermore, they have been observed to counteract the β-catenin/TCF signaling pathway by repressing the expression of its downstream targets, c-Myc and cyclin D1, which are critical for cell proliferation. nih.gov Molecular docking studies suggest that the partial agonism of these compounds may be due to a binding mode that preferentially stabilizes certain helices (e.g., H3) of the PPARγ ligand-binding domain over others (H11 and H12) that are crucial for full agonist activity. nih.gov

In addition to PPARγ, phenoxyacetic acids have been developed as potent and selective partial agonists for PPARδ. frontiersin.orgnih.gov Structure-activity relationship (SAR) studies have enabled the optimization of these analogues, leading to the identification of compounds with significant in vivo efficacy. frontiersin.orgnih.gov The partial agonist nature of these derivatives allows for a modulated response, which can be advantageous in therapeutic applications by avoiding the potential side effects associated with full agonists.

Table 1: Activity of Phenoxyacetic Acid Derivatives as PPAR Modulators
Compound ClassTargetMechanism of ActionDownstream Effect
Chiral phenoxyacetic acid analoguesPPARγPartial AgonismUpregulation of p21waf1/cip1; Repression of c-Myc and cyclin D1
Substituted phenoxyacetic acidsPPARδPartial AgonismModulation of lipid metabolism genes

Hemoglobin Allosteric Modulation for Oxygen Release and Related Pathways

Certain derivatives of this compound function as potent allosteric modulators of hemoglobin, decreasing its affinity for oxygen and thereby promoting oxygen release to tissues. mit.edu These compounds bind to a specific site on the hemoglobin molecule, distinct from the oxygen-binding heme site, and stabilize the low-oxygen-affinity T-state (tense state) conformation of the protein. japsonline.com

A study of a series of 2-[4-[[[(substituted-phenyl)amino]carbonyl]amino]phenoxy]-2-methylpropionic acids revealed significant structure-activity relationships. The potency of these compounds in reducing hemoglobin's oxygen affinity was found to be highly dependent on the substitution pattern on the phenylamino (B1219803) ring. mit.edu For instance, 2-[4-[[[(3,4,5-trichlorophenyl)amino]carbonyl]amino]phenoxy]-2-methylpropionic acid was identified as one of the most potent compounds in this class. mit.edu

X-ray crystallography studies have determined that these allosteric effectors bind within the central water cavity of the deoxyhemoglobin tetramer. nih.gov The binding interactions are specific; for example, the acidic moiety of the analogues often interacts with Arg 141α, while other parts of the molecule form hydrophobic and hydrogen-bonding interactions with residues such as Lys 99α and Asn 108β. nih.gov By stabilizing the T-state, these molecules shift the oxygen-hemoglobin dissociation curve to the right, which means that at any given partial pressure of oxygen, more oxygen is released from hemoglobin. This mechanism is of interest for conditions where enhanced oxygen delivery to tissues is beneficial. nih.gov

Table 2: Hemoglobin Allosteric Modulators and Their Potency
Compound DerivativeEffect on HemoglobinObserved Potency
2-[4-[[[(3,4,5-trichlorophenyl)amino]carbonyl]amino]phenoxy]-2-methylpropionic acidDecreases oxygen affinityHighly potent
General 2-[4-[[[(substituted-phenyl)amino]carbonyl]amino]phenoxy]-2-methylpropionic acidsDecreases oxygen affinityPotency varies with substitution

Investigation of Antimicrobial Mechanisms

Cellular Target Identification in Bacterial and Fungal Pathogens

The antimicrobial activity of phenoxyacetic acid derivatives involves multiple cellular targets. In bacteria, a primary target is the cell membrane. Phenylacetic acid, a related compound, has been shown to destroy the integrity of the bacterial cell membrane, leading to the leakage of intracellular components like nucleic acids and proteins. nih.gov Phenolic compounds, in general, can disrupt the membrane potential and permeability. nih.gov

In fungi, the cell wall and mitochondria are key targets. The fungal cell wall, essential for viability and distinct from mammalian cells, is a prime target for antifungal agents. jetir.org Some phenoxyacetanilide derivatives have been found to inhibit the synthesis of glycosylphosphatidylinositol (GPI) anchors, which are crucial for attaching proteins to the cell wall. jetir.org Mitochondria also represent a significant target. Disruption of mitochondrial function, including the electron transport chain, can severely impair fungal growth and viability. mit.edunih.gov Several natural and synthetic compounds exert their antifungal effects by inducing mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS) and a collapse in the mitochondrial membrane potential. nih.gov

Mechanisms of Growth Inhibition or Cell Death Induction

The disruption of cellular targets by this compound derivatives leads to either the inhibition of growth (stasis) or cell death (cidal activity). The mechanism of action for related phenylacetic acids against bacteria involves not only damaging the cell membrane but also inhibiting essential metabolic pathways and protein synthesis. nih.gov For instance, these compounds can decrease the activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as malate dehydrogenase and succinate dehydrogenase, thereby disrupting cellular energy production. nih.gov

In fungi, the inhibition of cell wall synthesis, for example by interfering with β-1,3-glucan or chitin synthesis, leads to an osmotically fragile cell that can lyse, resulting in cell death. mdpi.com Derivatives that target mitochondria induce cell death primarily by disrupting cellular respiration. mit.edu This leads to a depletion of ATP, the cell's main energy currency, and an overproduction of damaging ROS. nih.gov The accumulation of ROS can cause widespread oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death pathways.

Antitumor Activity at the Cellular and Molecular Level

Cell Cycle Modulation and Apoptosis Induction Pathways in in vitro Cancer Models

Derivatives of this compound have demonstrated significant antitumor activity in various cancer cell models. Their mechanisms often converge on the modulation of the cell cycle and the induction of apoptosis (programmed cell death). mdpi.comresearchgate.net

Studies on 2-phenylamino-3-acyl-1,4-naphthoquinone derivatives in prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cells have shown potent antiproliferative effects. mdpi.com Mechanistic investigations revealed that these compounds can modulate the expression of key genes involved in cell cycle regulation and apoptosis. For example, a notable decrease in the expression of mTOR (mammalian target of rapamycin), a central regulator of cell growth and metabolism, has been observed. mdpi.com Additionally, the expression of CDC25A, a phosphatase that promotes cell cycle progression, can be altered. mdpi.com

The induction of apoptosis is a critical component of the antitumor activity of these compounds. This is often achieved through the modulation of the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. researchgate.net Phenoxyacetamide derivatives have been shown to increase the population of cancer cells in both early and late stages of apoptosis. researchgate.net This process is linked to the intrinsic or mitochondrial pathway of apoptosis, which is triggered by the release of cytochrome c from the mitochondria. researchgate.net This release is controlled by the ratio of Bax to Bcl-2; an increase in this ratio promotes apoptosis. Following cytochrome c release, a cascade of caspases (cysteine-aspartic proteases), such as caspase-9 and caspase-3, is activated, leading to the execution phase of apoptosis, characterized by DNA fragmentation and cell death. researchgate.net Some derivatives have been shown to significantly downregulate Bcl-2 while upregulating Bax and activating caspases, thereby efficiently driving cancer cells toward apoptosis.

Table 3: Antiproliferative Activity of Selected Phenoxyacetamide and Naphthoquinone Derivatives
Compound Class/DerivativeCancer Cell LineActivity (IC₅₀)Observed Molecular Effects
Phenoxyacetamide Derivative IHepG2 (Liver Cancer)6.9 ± 0.7 μMInduction of early and late apoptosis; PARP-1 inhibition researchgate.net
2-Phenylamino-3-acyl-1,4-naphthoquinone (Compound 11)DU-145 (Prostate Cancer)Data not specifiedDecreased expression of mTOR gene mdpi.com
Quillaic acid derivative (Compound E)HCT116 (Colon Cancer)2.46 ± 0.44 μMG1 phase cell cycle arrest; Increased Bax/Bcl-2 ratio

Inhibition of Cell Proliferation Mechanisms

Derivatives of this compound have been investigated for their antiproliferative activities, demonstrating the ability to inhibit cancer cell growth through various molecular mechanisms. Research has identified that these compounds can induce cell cycle arrest, trigger apoptosis (programmed cell death), and modulate key signaling pathways involved in tumor metabolism.

One of the primary mechanisms by which these derivatives exert their effects is the disruption of the cell cycle. For instance, a novel small molecule derivative, 1-[(4-ethoxyphenyl) amino]-7a,11a-dihydro-3H-naphtho [1,2,3-de] quinoline-2,7-dione (compound 225#), has been shown to effectively inhibit the proliferation of human colorectal cancer (CRC) cells in a time- and dose-dependent manner. This compound triggers G2/M cell cycle arrest by altering the expression of key cell cycle regulators, including Cyclin-Dependent Kinase 1 (CDK1), cyclin A1, and cyclin B1. This arrest is also associated with the activation of DNA damage pathways. Similarly, other related compounds, such as HMN-214, have been found to obstruct the cell cycle at the G2/M phase by inhibiting multiple cell-cycle-related genes like PLK1, WEE1, CDK2, Cyclin B1, CHK1, and CHK2.

In addition to cell cycle arrest, the induction of apoptosis is another significant mechanism. Treatment with compound 225# led to the cleavage of Poly (ADP-ribose) polymerase (PARP) and increased protein expression of PUMA (p53 upregulated modulator of apoptosis), both of which are indicative of apoptosis being triggered. Some 2-phenylamino-1,4-naphthoquinone derivatives have been shown to act as precursors of reactive oxygen species (ROS), leading to oxidative stress, which can subsequently induce apoptosis.

Furthermore, modulation of critical metabolic pathways within cancer cells has been observed. Certain 2-phenylamino-3-acyl-1,4-naphthoquinone derivatives have demonstrated an ability to impair cancer cell proliferation by affecting the mTOR (mammalian target of rapamycin) pathway. Molecular docking studies suggest a potential inhibitory effect on the mTOR protein, which plays a key role in tumor metabolism.

The table below summarizes the antiproliferative activity of a representative derivative on different cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Compound 225#
Cell LineCancer TypeTime (days)IC₅₀ (µM)
HCT116Colorectal Cancer11.52 ± 0.11
21.03 ± 0.08
30.81 ± 0.09
40.62 ± 0.06
50.43 ± 0.05
SW620Colorectal Cancer12.01 ± 0.13
21.47 ± 0.12
31.12 ± 0.10
40.95 ± 0.08
50.74 ± 0.07

Other Mechanistic Pathways Relevant to Chemical Biology (e.g., Analgesic, Anti-inflammatory)

Beyond their antiproliferative effects, derivatives of this compound have shown significant potential in other areas of chemical biology, particularly as analgesic and anti-inflammatory agents.

The primary mechanism for the anti-inflammatory activity of many phenoxyacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are crucial in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Research has demonstrated that novel phenoxyacetic acid derivatives can exhibit potent and selective COX-2 inhibition. Certain compounds have shown significant in vivo anti-inflammatory effects in carrageenan-induced paw edema models, a standard method for assessing anti-inflammatory activity. For example, specific derivatives significantly reduced paw thickness and weight, comparable to standard anti-inflammatory drugs. The mechanism behind this effect is linked to the reduction of pro-inflammatory mediators. Tested compounds have been shown to lower the levels of Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE-2), both of which are pivotal in the inflammatory cascade.

The analgesic properties of these compounds are closely linked to their anti-inflammatory actions. By inhibiting the production of prostaglandins, which sensitize nerve endings, these derivatives can effectively alleviate pain. Studies on various derivatives of phenoxyacetic acid have confirmed their efficacy as analgesic agents.

Other biological activities have also been reported for derivatives of this chemical class. For instance, the compound BMY 42393, a 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid derivative, acts as a prostacyclin partial agonist. It inhibits platelet aggregation by stimulating platelet prostacyclin receptors, which in turn elevates intracellular cAMP levels and activates cAMP-dependent protein kinase.

Preclinical in Vitro and in Vivo Animal Model Studies Exploring Biological Research Applications

Cell-Based Assays for Determining Biological Activity Profiles (e.g., Cell Proliferation, Microbial Growth Inhibition, Enzyme Activity)

Cell-based assays are fundamental in early-stage drug discovery, providing crucial data on a compound's biological effects in a cellular context. nih.govsigmaaldrich.com Research on various phenoxyacetic acid derivatives has utilized these assays to explore cytotoxic, antimicrobial, and enzyme-modulating activities.

Cell Proliferation and Cytotoxicity: Studies on chloroderivatives of phenoxyacetic acid have employed cytotoxicity assays to evaluate their effects on different cell lines. For instance, the viability of normal human skin fibroblasts (BJ CRL-2522) and a human prostate cancer cell line (DU-145 HTB-81) was assessed after 24-hour treatment with various phenoxyacetic acid herbicides. mdpi.com Such assays help determine a compound's potential to inhibit the growth of cancer cells or its impact on healthy cells. bioivt.com

Microbial Growth Inhibition: The antimicrobial properties of the phenoxyacetic acid scaffold have been a subject of investigation. Assays such as the agar well diffusion method and microdilution method are used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens. nih.govnih.govmdpi.com For example, studies on 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives demonstrated antibacterial activity, with the strongest inhibition observed against Staphylococcus aureus. farmaciajournal.com Similarly, 2-(2-hydroxy phenylimono) acetic acid showed nearly complete inhibition of E. coli, Staphylococcus aureus, and Streptococcus agalactiae at a concentration of 70 mM. researchgate.net These findings suggest that modifications to the phenoxyacetic acid backbone can yield compounds with significant antimicrobial potential.

Enzyme Activity: Cell-based assays can also measure a compound's effect on specific enzyme activities within a cellular environment. nih.govassaygenie.com For instance, the neurotoxic effects of 2,4-Dichlorophenoxyacetic acid were linked to reduced acetylcholinesterase (AChE) activity in different brain regions of rats, highlighting how these compounds can modulate key enzymatic pathways. nih.gov

Table 1: Summary of Cell-Based Assay Findings for Phenoxyacetic Acid Derivatives

Compound Class/Derivative Assay Type Cell Line / Organism Key Findings
Chlorinated Phenoxyacetic Acids Cytotoxicity (WST-1) BJ (fibroblasts), DU-145 (prostate cancer) Varying degrees of cytotoxicity depending on the specific derivative and concentration. mdpi.com
2-(2-hydroxy phenylimono) acetic acid Microbial Growth Inhibition E. coli, S. aureus, S. agalactiae Nearly complete inhibition at 70 mM. researchgate.net
2-(4-(phenyldiazenyl)phenoxy) acetic acid derivatives Microbial Growth Inhibition S. aureus Demonstrated potent antibacterial activity. farmaciajournal.com
2,4-Dichlorophenoxyacetic acid (2,4-D) Enzyme Activity Rat brain cells (in vivo context) Reduced acetylcholinesterase (AChE) activity. nih.gov

Biochemical Assays for Enzyme Inhibition and Receptor Binding

Biochemical assays, which are performed in a cell-free system, are critical for elucidating the direct interaction between a compound and its molecular target, such as an enzyme or receptor. researchgate.net Studies on various phenoxyacetic acid derivatives have identified specific enzyme inhibitory and receptor binding activities.

Enzyme Inhibition: The phenoxyacetic acid scaffold has been successfully utilized to design potent and selective enzyme inhibitors.

Cyclooxygenase (COX) Inhibition: A series of novel phenoxyacetic acid derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Several compounds showed significant and selective COX-2 inhibition, with IC50 values in the low nanomolar range (0.06–0.09 μM), comparable to the selective COX-2 inhibitor Celecoxib. nih.govresearchgate.net This highlights the potential of this chemical class in developing anti-inflammatory agents.

Aminopeptidase M Inhibition: Certain derivatives, such as 2-{4-[2-(2-Oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid, were tested for their inhibitory activity against porcine kidney aminopeptidase M, with the most active compound showing a K_i_ value of 243.6 μM. researchgate.net

Receptor Binding: The interaction of phenoxyacetic acid analogs with various receptors has also been characterized.

Prostaglandin Receptor Antagonism: High-throughput screening identified the phenoxyacetic acid scaffold as a novel antagonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), a prostaglandin D2 receptor. nih.gov Further optimization led to alkynylphenoxyacetic acid derivatives with excellent receptor affinity (K_i_ < 10 nM) and potency in functional assays. researchgate.net

Prostacyclin Receptor Agonism: The derivative BMY 42393 acts as a prostacyclin partial agonist. It was shown to compete for radiolabeled iloprost and prostaglandin E1 (PGE1) binding to platelet membranes with IC50 values of 170 nM and 130 nM, respectively. nih.gov

Auxin Receptor Binding: In plant biochemistry, phenoxyacetic acids have been shown to bind to auxin receptors. Displacement experiments indicated that these compounds bind to a site on the receptor that is not identical to the binding site of the natural ligand, indole-3-acetic acid (IAA), thereby allosterically decreasing the receptor's affinity for IAA. nih.gov

Table 2: Enzyme Inhibition and Receptor Binding Data for Phenoxyacetic Acid Derivatives

Compound/Derivative Target Assay Type Potency (IC50 / Ki)
Novel Phenoxyacetic Acid Derivatives COX-2 In Vitro Inhibition 0.06 - 0.09 µM nih.gov
2-{4-[2-(2-Oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid Aminopeptidase M In Vitro Inhibition Ki = 243.6 µM researchgate.net
Alkynylphenoxyacetic Acids CRTh2 Receptor Receptor Binding Ki < 10 nM researchgate.net
BMY 42393 Prostacyclin Receptor Competitive Binding IC50 = 170 nM (vs. Iloprost) nih.gov

In vivo Animal Model Studies for Mechanistic Validation and Proof-of-Concept

Following promising in vitro results, in vivo animal models are essential for validating the biological mechanism of a compound and providing proof-of-concept for its potential therapeutic efficacy. altex.org Derivatives of phenoxyacetic acid have been evaluated in various animal models.

Anti-inflammatory and Analgesic Models: Building on the in vitro COX-2 inhibition data, specific phenoxyacetic acid derivatives were tested in vivo. In a carrageenan-induced paw edema model in rats, a standard test for acute inflammation, compounds 5f and 7b demonstrated significant anti-inflammatory effects, with in vivo inhibition of paw thickness at 63.35% and 46.51%, respectively. nih.govresearchgate.net These compounds also showed analgesic properties in the acetic acid-induced writhing test in mice. researchgate.net Such studies provide crucial proof-of-concept that the selective COX-2 inhibition observed in biochemical assays translates to anti-inflammatory and analgesic activity in a living organism.

Thrombosis Models: The antithrombotic potential of the prostacyclin partial agonist BMY 42393 was confirmed in several animal models. It was shown to be orally active and capable of preventing thrombus formation in a dose-dependent manner in a laser-induced thrombosis model in rabbits. nih.gov Furthermore, it demonstrated efficacy in a canine model of electrically-induced coronary artery thrombosis and a monkey stenotic renal artery model, validating its mechanism of action as a platelet aggregation inhibitor in vivo. nih.gov

General Toxicological and Pharmacokinetic Models: While detailed toxicology is beyond the scope of this article, it is important to note that various animal models, including rats, dogs, and chickens, have been used to study the pharmacokinetics and general effects of phenoxyacetic acids like 2,4-D. nih.govnih.gov These studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted, which is foundational for any mechanistic investigation. nih.govnih.gov

Table 3: Summary of In Vivo Animal Model Studies for Phenoxyacetic Acid Derivatives

Compound/Derivative Animal Model Purpose of Study Key Outcome
Compounds 5f and 7b (COX-2 Inhibitors) Rat Carrageenan-Induced Paw Edema Proof-of-Concept (Anti-inflammatory) Significant reduction in paw edema (63.35% and 46.51% inhibition). nih.govresearchgate.net
BMY 42393 (Prostacyclin Agonist) Rabbit Laser-Induced Thrombosis Proof-of-Concept (Anti-thrombotic) Dose-dependent prevention of thrombus formation. nih.gov
BMY 42393 Canine Electrically-Induced Coronary Thrombosis Mechanistic Validation Demonstrated inhibition of thrombus formation. nih.gov
2,4-Dichlorophenoxyacetic acid (2,4-D) Rodents (Rats, Mice) Neurotoxicity/Mechanistic Study Alterations in locomotor patterns and brain monoamine levels. nih.govnih.gov

Biomarker Analysis and Pathway Perturbation Studies in Preclinical Research Systems

Biomarker and pathway perturbation studies aim to understand how a compound affects molecular indicators and signaling cascades within a biological system. These analyses provide deeper mechanistic insights beyond simple efficacy readouts.

Biomarker Analysis: Biomarkers are measurable indicators of a biological state or condition. In preclinical studies of phenoxyacetic acid derivatives, changes in specific molecules have been used to demonstrate target engagement and downstream effects.

Gene Expression: The activity of the PPARβ/δ antagonist GSK3787 was confirmed by its ability to block the up-regulation of Angiopoietin-like 4 (Angptl4) and Adipose differentiation-related protein (Adrp) mRNA expression, which are known target genes of PPARβ/δ activation, in mouse colon tissue. nih.gov This analysis of gene expression serves as a direct biomarker of the compound's antagonistic activity in vivo.

Neurotransmitter Levels: Exposure to 2,4-D in rats was shown to alter the levels of key neurotransmitters. Levels of norepinephrine, dopamine, and 5-hydroxytryptamine (serotonin) were found to be significantly changed in various brain regions, serving as biomarkers for the compound's neuroactive effects. nih.gov

Pro-inflammatory Mediators: In the in vivo anti-inflammatory studies of COX-2 inhibiting phenoxyacetic acid derivatives, levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE-2) were measured. The potent compounds significantly lowered the levels of these pro-inflammatory biomarkers, correlating with the observed reduction in paw edema. nih.gov

Pathway Perturbation: These studies investigate how a compound disrupts or modifies specific signaling or metabolic pathways.

Promoter Occupancy: Chromatin immunoprecipitation (ChIP) analysis revealed that the PPARβ/δ antagonist GSK3787 reduced the binding (occupancy) of the PPARβ/δ receptor to the promoter regions of the Angptl4 and Adrp genes. nih.gov This provides direct evidence of pathway perturbation at the level of gene transcription.

Metabolic Pathways: Research on the degradation of phenoxyacetic acid in bacteria has mapped the entire TFD metabolic pathway, encoded by the pJP4 plasmid. Studies have identified and characterized the regulatory genes, such as tfdR, that control this pathway, providing a detailed understanding of how microorganisms metabolize this class of compounds. nih.gov This type of research is crucial for environmental and biotechnological applications.

Future Research Directions and Potential Applications in Chemical Biology

The foundational structure of 2-[4-(phenylamino)phenoxy]acetic acid presents a fertile ground for advancements in chemical biology. Future investigations are set to leverage this scaffold to forge sophisticated research tools and to uncover novel biological activities, pushing the boundaries of our current understanding.

Q & A

Q. How can researchers elucidate degradation pathways under physiological conditions?

  • Methodology : Simulate in vivo conditions (pH 7.4, 37°C) and analyze degradation products via LC-HRMS . Use isotopic labeling (e.g., 13C-acetic acid) to trace metabolic fate. Compare with in silico predictions (e.g., Zeneth® software) for oxidative/hydrolytic pathways .

Key Notes

  • Avoid non-peer-reviewed sources (e.g., commercial catalogs). Prioritize PubChem, CAS, and ACS journals for data validation.
  • Cross-reference synthetic protocols with Green Chemistry principles (e.g., solvent substitution, atom economy) .
  • For biological studies, adhere to FAIR data standards (Findable, Accessible, Interoperable, Reusable) .

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Reactant of Route 1
2-[4-(Phenylamino)phenoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(Phenylamino)phenoxy]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.